1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide
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Overview
Description
1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[25]octane-6-carboxamide is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a difluoromethylating agent under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,1-difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group is believed to play a crucial role in its binding affinity and selectivity. Pathways involved in its mechanism of action may include modulation of neurotransmitter release or inhibition of specific enzymatic activities .
Comparison with Similar Compounds
1,1-Difluoro-N-[(oxolan-2-yl)methyl]-6-azaspiro[2.5]octane-6-carboxamide can be compared with other similar compounds, such as:
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride:
N-Allyl-6-azaspiro[2.5]octane-1-carboxamide: Another spirocyclic compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2,2-difluoro-N-(oxolan-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O2/c14-13(15)9-12(13)3-5-17(6-4-12)11(18)16-8-10-2-1-7-19-10/h10H,1-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDQDZAMSLSZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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